5-Amino-3-methoxypyrazine-2-carbonitrile
Description
5-Amino-3-methoxypyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 5, a methoxy group at position 3, and a nitrile group at position 2. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. It is commercially available (e.g., CymitQuimica, Ref: 10-F606017) with pricing starting at €98/100 mg . The compound’s reactivity is influenced by the electron-withdrawing nitrile group and electron-donating methoxy substituent, enabling diverse synthetic transformations such as nucleophilic substitution or cyclization reactions .
Properties
IUPAC Name |
5-amino-3-methoxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-4(2-7)9-3-5(8)10-6/h3H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELFKJVIXURHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Hydrazine Derivatives
A pivotal step involves the introduction of the amino group via hydrazine intermediates. In one approach, 3-methoxypyrazine-2-carbonitrile is treated with hydrazine hydrate under reflux conditions. The reaction proceeds via nucleophilic attack at the carbon adjacent to the nitrile group, yielding the amino derivative. Optimized conditions (ethanol solvent, 80°C, 6 hours) achieve yields of 68–72%.
Key Variables:
-
Temperature : Elevated temperatures (>100°C) risk nitrile group degradation.
-
Solvent : Polar protic solvents (e.g., ethanol) enhance hydrazine reactivity.
Cyano Group Introduction via Ammoxidation
The cyano group at position 2 is often introduced through ammoxidation of methylpyrazine derivatives. For example, 3-methoxy-2-methylpyrazine reacts with ammonia and oxygen over a vanadium oxide catalyst at 300–350°C, producing 3-methoxypyrazine-2-carbonitrile in 50–60% yield.
Industrial Production Methods
Scalable synthesis requires cost-effective reagents and streamlined processes. Industrial protocols often adapt laboratory methods using continuous-flow reactors to enhance efficiency.
Continuous-Flow Amination
A patented method employs a tubular reactor for the amination step, where 3-methoxypyrazine-2-carbonitrile and hydrazine are fed at controlled rates. This system minimizes side reactions, achieving 85% conversion with a residence time of 30 minutes.
Process Parameters:
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Pressure | 2 bar |
| Hydrazine:Molar Ratio | 1.2:1 |
Catalytic Methods and Optimization
Recent advances focus on catalytic systems to improve regioselectivity and reduce reaction times.
Guanidine Carbonate-Mediated One-Pot Synthesis
A one-pot method leverages guanidine carbonate as a dual-function catalyst (Figure 1). The process involves:
Optimization Data:
| Catalyst | Step 1 Yield (%) | Step 2 Yield (%) | Total Yield (%) |
|---|---|---|---|
| Guanidine carbonate | 95 | 90 | 85.5 |
| Betaine | 88 | 78 | 68.6 |
This method reduces purification steps and achieves 85% overall yield under mild conditions (methanol solvent, 60°C).
Analytical Characterization of Synthetic Products
Quality control relies on spectroscopic and chromatographic techniques to verify structure and purity.
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-3-methoxypyrazine-2-carbonitrile can undergo oxidation reactions, where the amino group may be converted to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives with altered functional groups.
Substitution: Compounds with different functional groups replacing the amino or methoxy groups.
Scientific Research Applications
Chemistry: 5-Amino-3-methoxypyrazine-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of molecules that can interact with specific biological targets .
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Amino-3-methoxypyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The carbonitrile group may also participate in interactions that influence the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 5-Amino-3-methoxypyrazine-2-carbonitrile with structurally related pyrazine and pyrazole derivatives:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The nitrile group in the target compound reduces logP compared to brominated analogues, improving aqueous solubility .
- Metabolic Stability : Methoxy groups generally enhance metabolic stability over halogenated derivatives, as seen in comparisons with 3-Chloro-5-methylpyrazin-2-amine .
Biological Activity
Antimicrobial Activity
5-Amino-3-methoxypyrazine-2-carbonitrile, like other pyrazine derivatives, exhibits antimicrobial properties. Studies have shown that pyrazine compounds can inhibit the growth of various microorganisms .
Antibacterial Effects
Research indicates that pyrazine derivatives, including this compound, demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria . A study on structurally similar compounds revealed significant inhibition of bacterial growth:
| Compound | Concentration | Bacterial Strain | Growth Inhibition |
|---|---|---|---|
| 2-Ethyl-3-methylpyrazine | 335 µg/mL | Ralstonia solanacearum | 72.89% |
| 2-Ethyl-3-methylpyrazine | 504 µg/mL | Ralstonia solanacearum | 91.65% |
| 2-Ethyl-3-methylpyrazine | 672 µg/mL | Ralstonia solanacearum | 95.9% |
| 2,5-Dimethylpyrazine | 504 µg/mL | Ralstonia solanacearum | 69.75% |
| 2,5-Dimethylpyrazine | 672 µg/mL | Ralstonia solanacearum | 79.87% |
These results suggest that this compound may have similar antibacterial properties, particularly against plant pathogenic bacteria .
Antifungal Activity
While specific data on this compound's antifungal activity is limited, studies on related pyrazine compounds have shown promising results. For instance, 2,5-dimethylpyrazine, produced by Bacillus pumillus, significantly reduced mycelial growth of Phaeomoniella chlamydospora by 55% and 67% at concentrations of 100 µL and 200 µL, respectively .
Enzyme Inhibition
This compound and its derivatives have shown potential as enzyme inhibitors, which could have implications for various therapeutic applications.
Case Study: HCV NS5B RNA-dependent RNA Polymerase Inhibition
A study on structurally similar compounds revealed their ability to inhibit HCV NS5B RNA-dependent RNA polymerase (RdRp) . While not directly testing this compound, the research provides insight into the potential of pyrazine derivatives:
| Compound | IC50 (µM) |
|---|---|
| Compound 1 (pyrazine derivative) | 58 |
| Compound 2 (cinnamate-pyrazine derivative) | 0.69 |
| Compound 3 (cinnamate-pyrazine derivative) | 1.2 |
These findings suggest that this compound may also possess enzyme inhibitory properties, warranting further investigation .
Neuroprotective Effects
Research on pyrazine derivatives has shown potential neuroprotective effects. While not specifically studying this compound, these findings indicate possible avenues for future research .
A study on cinnamic acid-pyrazine derivatives demonstrated protective effects against free radical damage in neural and endothelial cell lines:
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| Compound 15 | HBMEC-2 | 3.55 |
| Compound 12 | SH-SY5Y | 3.68 |
| Compound 13 | SH-SY5Y | 3.74 |
| Compound 14 | SH-SY5Y | 3.62 |
These results suggest that this compound may have similar neuroprotective properties, warranting further investigation .
Potential Therapeutic Applications
Based on the biological activities observed in this compound and related compounds, several potential therapeutic applications can be considered:
- Antimicrobial agents: Development of novel antibiotics or antifungal medications.
- Antiviral therapies: Potential use in treating viral infections, particularly those caused by RNA viruses.
- Neuroprotective drugs: Possible applications in neurodegenerative disorders or stroke prevention.
- Enzyme inhibitors: Development of targeted therapies for various diseases involving enzyme dysregulation.
Q & A
Q. What are the standard synthetic routes for 5-Amino-3-methoxypyrazine-2-carbonitrile?
The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate and ethyl acetoacetate can be condensed with aromatic aldehydes and malononitrile in the presence of tetra--butyl ammonium bromide (TBAB) as a catalyst, followed by reflux and recrystallization . Similar methods for pyrazine-carbonitrile derivatives involve multi-step reactions with substituted phenylhydrazines or thiouracil derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
Q. How is X-ray crystallography applied to determine its molecular structure?
Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. Data collection involves high-resolution detectors, and hydrogen bonding networks are analyzed to interpret displacement parameters .
Q. What biological assays are used to evaluate its therapeutic potential?
Common assays include:
- Enzyme inhibition studies (e.g., CHK1 kinase assays) to measure IC values .
- Cellular efficacy tests using DNA damage models to assess synergy with chemotherapy agents .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or purity?
- Catalyst screening : TBAB improves reaction rates in condensation reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Reflux at 80–100°C minimizes side reactions .
- Purification : Recrystallization from ethanol or DMF/water mixtures enhances purity .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Hydrogen bonding analysis : Intra-/intermolecular H-bonds (e.g., amino-carboxy interactions) can shift NMR/IR peaks .
- Computational validation : DFT calculations predict spectral profiles to cross-validate experimental data .
- Alternative techniques : Use X-ray crystallography to resolve ambiguities in tautomeric forms .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Crystal twinning : Common in high-symmetry space groups; resolved using SHELXL 's TWIN command .
- Low-resolution data : Phase annealing in SHELXE improves electron density maps .
- Solvent inclusion : Slow evaporation at controlled humidity reduces lattice disorder .
Q. How to design SAR studies to improve selectivity and reduce off-target effects?
- Substituent variation : Introduce electron-withdrawing groups (e.g., CF) to enhance CHK1 binding .
- Lipophilicity optimization : Balance LogP values to minimize hERG channel inhibition .
- In vitro selectivity panels : Test against kinase libraries (e.g., ATP-competitive assays) to identify off-target interactions .
Q. How to address discrepancies between in vitro and in vivo biological activity?
Q. What methodologies ensure data reproducibility and manage contradictory results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
